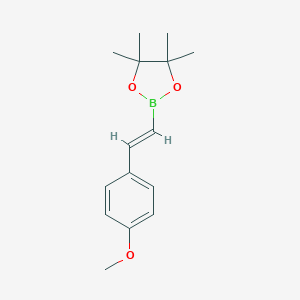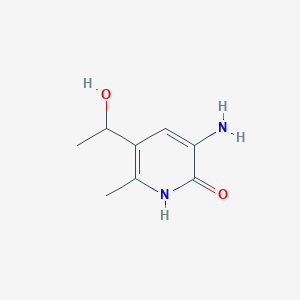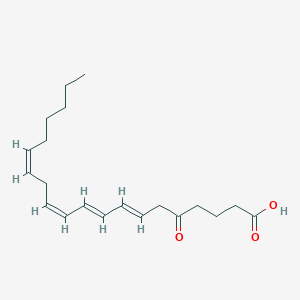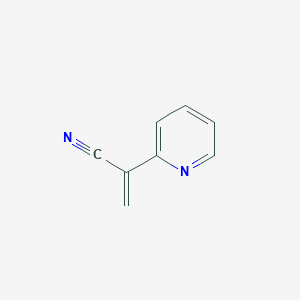
Pyridinyl acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinyl acrylonitrile is a chemical compound with the molecular formula C10H6N2. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of pyridinyl acrylonitrile is not fully understood, but it is believed to act as a protein kinase C inhibitor by binding to the active site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
Pyridinyl acrylonitrile has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells through the activation of caspases. In addition, it has been shown to have anti-inflammatory effects through the inhibition of NF-κB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pyridinyl acrylonitrile in lab experiments is its potential as a protein kinase C inhibitor. This makes it a valuable tool for studying the role of protein kinase C in various cellular processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on pyridinyl acrylonitrile. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its mechanism of action and potential therapeutic applications. Additionally, studies are needed to further understand its mechanism of action as a protein kinase C inhibitor, which may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
Pyridinyl acrylonitrile can be synthesized through a variety of methods. One of the most common methods is the Knoevenagel condensation reaction between pyridine-2-carboxaldehyde and malononitrile in the presence of a base such as piperidine. Another method is the reaction between pyridine and acrylonitrile in the presence of a catalyst such as copper(II) bromide.
Aplicaciones Científicas De Investigación
Pyridinyl acrylonitrile has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential inhibitor of protein kinase C, which is involved in the regulation of cell proliferation and differentiation. It has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
156789-16-1 |
|---|---|
Nombre del producto |
Pyridinyl acrylonitrile |
Fórmula molecular |
C8H6N2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
2-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1H2 |
Clave InChI |
DEXXYPDBBNCCDD-UHFFFAOYSA-N |
SMILES |
C=C(C#N)C1=CC=CC=N1 |
SMILES canónico |
C=C(C#N)C1=CC=CC=N1 |
Sinónimos |
2-Pyridineacetonitrile,alpha-methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



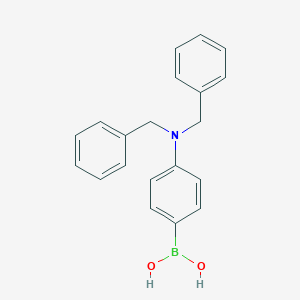
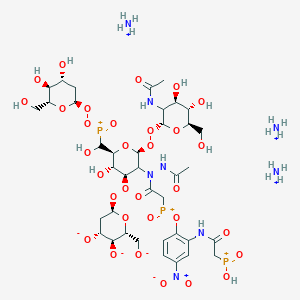
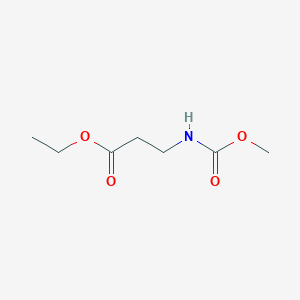

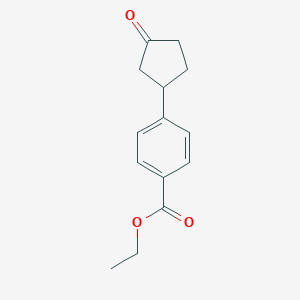
![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

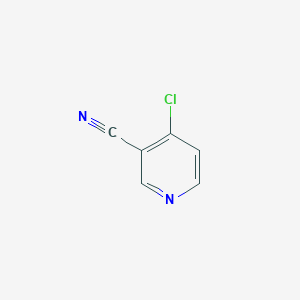
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)


